Benzenesulfonamide, N-[2-(benzoyloxy)phenyl]-4-methyl-
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Overview
Description
Benzenesulfonamide, N-[2-(benzoyloxy)phenyl]-4-methyl- is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound has a benzoyloxy group and a methyl group attached to the phenyl ring, making it unique in its structure and properties.
Preparation Methods
The synthesis of Benzenesulfonamide, N-[2-(benzoyloxy)phenyl]-4-methyl- can be achieved through various synthetic routes. One common method involves the reaction of benzenesulfonyl chloride with 2-(benzoyloxy)aniline in the presence of a base such as pyridine. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Benzenesulfonamide, N-[2-(benzoyloxy)phenyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
Benzenesulfonamide, N-[2-(benzoyloxy)phenyl]-4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of dyes, photochemicals, and disinfectants.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-[2-(benzoyloxy)phenyl]-4-methyl- involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase, an enzyme that plays a crucial role in regulating pH and ion balance in tissues. The compound inhibits the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and vice versa . This inhibition can lead to various therapeutic effects, including the reduction of intraocular pressure in glaucoma and the inhibition of tumor growth in certain cancers .
Comparison with Similar Compounds
Benzenesulfonamide, N-[2-(benzoyloxy)phenyl]-4-methyl- can be compared with other benzenesulfonamide derivatives:
Benzenesulfonamide, N-phenyl-: This compound lacks the benzoyloxy and methyl groups, making it less complex and potentially less active in certain biological applications.
Benzenesulfonamide, N-[2-(2-phenylethynyl)phenyl]-: This derivative has a phenylethynyl group instead of a benzoyloxy group, which can lead to different chemical and biological properties.
Benzenesulfonamide, N-[2-(benzoyloxy)-4-methylphenyl]-: This compound is similar but has an additional methyl group on the phenyl ring, which can influence its reactivity and biological activity.
The unique structure of Benzenesulfonamide, N-[2-(benzoyloxy)phenyl]-4-methyl- makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[2-[(4-methylphenyl)sulfonylamino]phenyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c1-15-11-13-17(14-12-15)26(23,24)21-18-9-5-6-10-19(18)25-20(22)16-7-3-2-4-8-16/h2-14,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHPIAUXAAQVTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362516 |
Source
|
Record name | Benzenesulfonamide, N-[2-(benzoyloxy)phenyl]-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53691-08-0 |
Source
|
Record name | Benzenesulfonamide, N-[2-(benzoyloxy)phenyl]-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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